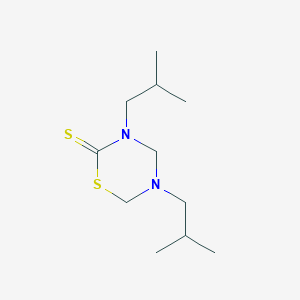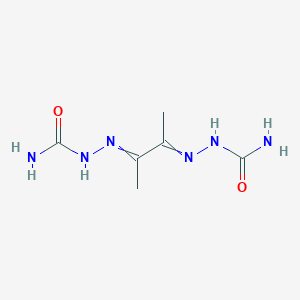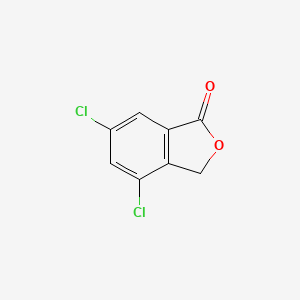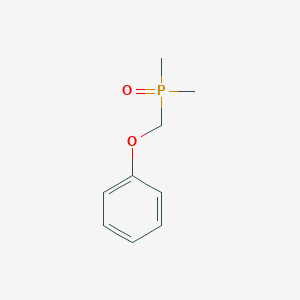
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- is an organic compound with the molecular formula C8H8O2 It is a derivative of cyclohexadienone, characterized by the presence of a methoxy group and a methylene group attached to the cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- can be achieved through several methods. One common approach involves the photochemical rearrangement of 2-methoxy-4-methyl-4-phenyl-2,5-cyclohexadienone. This reaction is typically carried out in methanol or benzene under irradiation with a mercury lamp . Another method involves the Birch reduction of methyl 3-phenylbenzoate followed by alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to ensure efficient conversion and high yields. The choice of solvent and reaction conditions is optimized to minimize side reactions and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into cyclohexenone derivatives.
Substitution: The methoxy and methylene groups can participate in substitution reactions, leading to the formation of various substituted cyclohexadienones.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid and hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, cyclohexenones, and various substituted cyclohexadienones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- involves its ability to undergo photochemical and oxidative reactions. These reactions can generate reactive intermediates that interact with molecular targets, leading to various chemical transformations. The compound’s methoxy and methylene groups play a crucial role in its reactivity and the formation of specific products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methoxy-4-methyl-
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
Uniqueness
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methylene groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
55182-58-6 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
2-methoxy-4-methylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1H2,2H3 |
InChI-Schlüssel |
ANUKRSLZKUIBBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)










